molecular formula C11H22N2O B6615563 1-Butanone, 3,3-dimethyl-1-(4-methyl-1-piperazinyl)- CAS No. 74010-25-6

1-Butanone, 3,3-dimethyl-1-(4-methyl-1-piperazinyl)-

Cat. No. B6615563
CAS RN: 74010-25-6
M. Wt: 198.31 g/mol
InChI Key: BSVRYTQZHUCFKV-UHFFFAOYSA-N
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Description

1-Butanone, 3,3-dimethyl-1-(4-methyl-1-piperazinyl)- is an organic compound, also known as 4-methyl-1-piperazine, that is widely used in a variety of scientific research applications. It is widely used in the synthesis of various compounds, and is an important component of many biochemical and physiological experiments.

Scientific Research Applications

1-Butanone, 3,3-dimethyl-1-(1-Butanone, 3,3-dimethyl-1-(4-methyl-1-piperazinyl)-iperazinyl)- is widely used in a variety of scientific research applications. It is commonly used as a solvent in organic synthesis, as well as in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, pesticides, and food additives. In addition, it is used as a reagent in the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of 1-Butanone, 3,3-dimethyl-1-(1-Butanone, 3,3-dimethyl-1-(4-methyl-1-piperazinyl)-iperazinyl)- is not fully understood. However, it is believed that the compound acts as a nucleophilic reagent, forming a covalent bond with the substrate molecule. This covalent bond then facilitates the transfer of electrons between the substrate molecule and the reagent, leading to the desired reaction.
Biochemical and Physiological Effects
1-Butanone, 3,3-dimethyl-1-(this compoundiperazinyl)- has been studied for its biochemical and physiological effects. Studies have shown that the compound has antimicrobial, antifungal, and antiviral properties. In addition, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as proteases and phosphatases. Furthermore, it has been shown to have a modulatory effect on the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

1-Butanone, 3,3-dimethyl-1-(1-Butanone, 3,3-dimethyl-1-(4-methyl-1-piperazinyl)-iperazinyl)- has several advantages when used in laboratory experiments. It is a relatively inexpensive and easy to obtain reagent, and it is relatively non-toxic. Furthermore, it is a highly reactive reagent and can easily be used to synthesize a variety of compounds. However, it has some limitations. It is not very stable and can easily decompose, and it can react with other compounds in the reaction mixture, leading to undesirable side reactions.

Future Directions

1-Butanone, 3,3-dimethyl-1-(1-Butanone, 3,3-dimethyl-1-(4-methyl-1-piperazinyl)-iperazinyl)- has many potential future directions. It could be used in the development of new drugs, as well as in the synthesis of new materials. It could also be used in the development of new catalysts and catalytic processes. Additionally, it could be used in the development of new analytical techniques, such as mass spectrometry and NMR spectroscopy. Finally, it could be used in the development of new biocatalysts, such as enzymes and proteins.

Synthesis Methods

1-Butanone, 3,3-dimethyl-1-(1-Butanone, 3,3-dimethyl-1-(4-methyl-1-piperazinyl)-iperazinyl)- is synthesized through a variety of methods. One of the most common methods is the reaction of this compoundiperazine with ethyl acetate in the presence of an acid catalyst. The reaction produces a mixture of 1-butanone, 3,3-dimethyl-1-(this compoundiperazinyl)- and ethyl acetate. This mixture can then be purified by distillation and the desired product can be isolated. Other methods of synthesis include the reaction of this compoundiperazine with acetic anhydride or the reaction of this compoundiperazine with ethyl chloroformate.

properties

IUPAC Name

3,3-dimethyl-1-(4-methylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-11(2,3)9-10(14)13-7-5-12(4)6-8-13/h5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVRYTQZHUCFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401220328
Record name 1-Butanone, 3,3-dimethyl-1-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74010-25-6
Record name 1-Butanone, 3,3-dimethyl-1-(4-methyl-1-piperazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74010-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanone, 3,3-dimethyl-1-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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